6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one
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Overview
Description
6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is a complex organic compound belonging to the class of hydroxycoumarins. This compound features a coumarin core with hydroxyl groups at the 6th and 7th positions and an amino methyl group attached to a 2-methylphenyl moiety. Hydroxycoumarins are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
They have been found to interact with a variety of targets, including enzymes like myeloperoxidase , and receptors involved in inflammation and oxidative stress .
Mode of Action
For instance, they can inhibit enzyme activity, as seen with myeloperoxidase , or modulate receptor signaling pathways .
Biochemical Pathways
They have been reported to exhibit anti-inflammatory and antioxidant activities, suggesting they may impact pathways related to inflammation and oxidative stress .
Pharmacokinetics
Coumarin derivatives are generally known to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Given the known activities of coumarin derivatives, it can be inferred that this compound may exhibit anti-inflammatory and antioxidant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action and stability of coumarin derivatives .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 4-Methylesculetin, a natural coumarin derivative known for its potent anti-oxidant and anti-inflammatory activities . It’s also known to inhibit myeloperoxidase activity and reduce IL-6 level .
Cellular Effects
Based on its structural similarity to other coumarin derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves multiple steps, starting with the base coumarin structure. One common method is the Mannich reaction, which involves the condensation of a coumarin derivative with formaldehyde and an amine, such as 2-methylphenylamine. The reaction conditions usually require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would be crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Reagents like thionyl chloride (SOCl₂) for halogenation and alkyl halides for alkylation are typically employed.
Major Products Formed
Oxidation: : Formation of 6,7-dicarboxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one.
Reduction: : Formation of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one with an amine group.
Substitution: : Formation of various substituted hydroxycoumarins depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its hydroxyl groups make it a versatile intermediate for further functionalization.
Biology
In biological research, hydroxycoumarins are studied for their potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, may be investigated for its ability to modulate biological pathways and its potential therapeutic applications.
Medicine
In the medical field, hydroxycoumarins are explored for their pharmacological properties. This compound could be developed into drugs targeting specific diseases, leveraging its biological activity.
Industry
In the industrial sector, hydroxycoumarins are used in the production of dyes, fragrances, and other chemical products. This compound's unique structure may offer advantages in the synthesis of novel industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Coumarin: : The parent compound without hydroxyl or amino groups.
4-Hydroxycoumarin: : Similar structure but with only one hydroxyl group.
5,6-dihydroxy-7-methylcoumarin: : Another hydroxycoumarin with different positions of hydroxyl and methyl groups.
Uniqueness
6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is unique due to its specific arrangement of hydroxyl and amino groups, which can lead to distinct biological and chemical properties compared to other hydroxycoumarins
Properties
IUPAC Name |
6,7-dihydroxy-4-[(2-methylanilino)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-2-3-5-13(10)18-9-11-6-17(21)22-16-8-15(20)14(19)7-12(11)16/h2-8,18-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACZFRJCDOCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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